Product packaging for Methyl 10-hydroxyoctadec-8-enoate(Cat. No.:CAS No. 118745-44-1)

Methyl 10-hydroxyoctadec-8-enoate

Cat. No.: B14286847
CAS No.: 118745-44-1
M. Wt: 312.5 g/mol
InChI Key: FQJCZMIDEDKWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 10-hydroxyoctadec-8-enoate, often referred to as 10-HOME, is a fatty acid ester (oxylipin) of significant interest in biochemical and clinical research. This compound is recognized as a valuable standard, particularly in the detection of bacterial biofilms associated with medical implants. The presence of biofilms is a key confounding factor in conditions such as Breast Implant Illness (BII), and 10-HOME serves as a critical analytical tool for providing evidence of specific bacterial activity . Its primary research application is in mass spectrometry, where it is used to create standard curves for instrument calibration. The deuterated (heavy) form of 10-HOME is synthesized for use as an internal standard, enabling highly accurate detection and quantification of this oxylipin in complex biological samples like human and animal tissues via Liquid Chromatography-Mass Spectrometry (LC-MS) . The compound's sensitivity to acids and oxidation necessitates specialized synthesis and handling protocols . Researchers will find that the compound exists in specific stereoisomeric forms, such as (8E,10S)-10-hydroxyoctadec-8-enoate, which is involved in specialized bacterial biosynthesis pathways . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O3 B14286847 Methyl 10-hydroxyoctadec-8-enoate CAS No. 118745-44-1

Properties

CAS No.

118745-44-1

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 10-hydroxyoctadec-8-enoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h13,16,18,20H,3-12,14-15,17H2,1-2H3

InChI Key

FQJCZMIDEDKWDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=CCCCCCCC(=O)OC)O

Origin of Product

United States

Formation and Occurrence of Methyl 10 Hydroxyoctadec 8 Enoate in Biological and Oxidative Systems

Generation as Products of Lipid Oxidation in Oils

The genesis of Methyl 10-hydroxyoctadec-8-enoate is a direct consequence of the oxidation of methyl oleate (B1233923), the methyl ester of oleic acid. This process, broadly categorized as lipid peroxidation, can be initiated through two primary pathways: autoxidation and photosensitized oxidation. Both pathways proceed via the formation of hydroperoxide intermediates, which are the direct precursors to the hydroxy fatty acid.

Autoxidation , a free-radical chain reaction, is initiated by the abstraction of a hydrogen atom from one of the allylic carbons (C-8 or C-11) of the methyl oleate molecule. This results in the formation of a resonance-stabilized allylic radical. The subsequent reaction with molecular oxygen (O₂) leads to the formation of peroxyl radicals. These radicals can then abstract a hydrogen atom from another methyl oleate molecule, propagating the chain reaction and forming a mixture of positional hydroperoxide isomers. In the case of methyl oleate autoxidation, four primary positional isomers of methyl hydroperoxyoctadecenoate are formed: 8-OOH, 9-OOH, 10-OOH, and 11-OOH. Under typical autoxidation conditions, these isomers are produced in roughly equal proportions.

Photosensitized oxidation , in contrast, involves the reaction of methyl oleate with singlet oxygen (¹O₂), an electronically excited state of molecular oxygen. Singlet oxygen is typically generated in the presence of a photosensitizer (like chlorophyll (B73375) or riboflavin) and light. The reaction with the double bond of methyl oleate occurs via the "ene" reaction, leading to a more selective formation of hydroperoxides. In this case, the primary products are the 9- and 10-hydroperoxide isomers, with the hydroperoxide group located on one of the carbons of the original double bond.

The subsequent decomposition of these hydroperoxides, particularly the 10-hydroperoxy isomer, yields this compound. The relative abundance of the different hydroperoxide isomers formed during these oxidation processes is a critical determinant of the final yield of the corresponding hydroxy fatty acids.

Table 1: Positional Isomer Distribution of Methyl Oleate Hydroperoxides (MOOH) from Autoxidation and Photosensitized Oxidation

Oxidation Type8-OOH (%)9-OOH (%)10-OOH (%)11-OOH (%)
Autoxidation27232327
Photosensitized Oxidation-5050-

Characterization of Positional and Geometric Isomers Formed During Oxidation

The complexity of lipid oxidation is further highlighted by the formation of various positional and geometric isomers of the resulting hydroxy fatty acids. The initial distribution of hydroperoxide isomers directly influences the array of hydroxyoctadecenoate isomers produced upon their reduction or decomposition.

For this compound, the position of the hydroxyl group is at C-10, and the double bond is located at the C-8 position. However, the geometry of this double bond can be either cis (Z) or trans (E). The stereochemistry of the final hydroxy product is influenced by the configuration of the precursor hydroperoxide and the mechanism of its decomposition.

During autoxidation, the formation of the allylic radical allows for isomerization of the original cis double bond in oleate. Consequently, the resulting hydroperoxides, and subsequently the hydroxy fatty acids, are a mixture of cis and trans geometric isomers. In the case of photosensitized oxidation, the concerted "ene" reaction mechanism tends to favor the formation of trans double bonds in the resulting hydroperoxides.

The characterization and quantification of these isomers are typically achieved using sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying the different positional and geometric isomers after derivatization. High-performance liquid chromatography (HPLC), particularly with chiral columns, can be employed to separate enantiomers if the oxidation process is stereospecific, as can be the case in enzyme-catalyzed reactions. The mass spectra of the derivatized hydroxy fatty acids provide characteristic fragmentation patterns that allow for the definitive assignment of the hydroxyl group position and the geometry of the double bonds.

Table 2: Predominant Isomers of Methyl Hydroxyoctadecenoate from Methyl Oleate Oxidation

Precursor HydroperoxideResulting Hydroxy Fatty Acid IsomerTypical Double Bond Geometry
Methyl 8-hydroperoxyoctadec-9-enoateMethyl 8-hydroxyoctadec-9-enoateMixture of cis and trans
Methyl 9-hydroperoxyoctadec-10-enoateMethyl 9-hydroxyoctadec-10-enoateMixture of cis and trans
Methyl 10-hydroperoxyoctadec-8-enoateThis compoundMixture of cis and trans
Methyl 11-hydroperoxyoctadec-9-enoateMethyl 11-hydroxyoctadec-9-enoateMixture of cis and trans

Mechanistic Insights into Hydroperoxide Decomposition and Hydroxy Fatty Acid Formation

The central event in the formation of this compound from its precursor, methyl 10-hydroperoxyoctadec-8-enoate, is the homolytic cleavage of the peroxide bond (O-O). This bond is relatively weak and susceptible to breaking, leading to the formation of two highly reactive radical species: an alkoxy radical centered on the carbon bearing the oxygen (in this case, C-10) and a hydroxyl radical.

The resulting 10-alkoxy radical is a key intermediate. It can then undergo several reactions, but the primary pathway to the formation of the stable hydroxy fatty acid is through hydrogen abstraction. The alkoxy radical can abstract a hydrogen atom from another molecule, such as an unoxidized fatty acid, to stabilize itself and form the hydroxyl group. This step regenerates a radical on the donor molecule, thus potentially propagating the oxidation chain reaction.

Initiation: Formation of methyl 10-hydroperoxyoctadec-8-enoate through autoxidation or photosensitized oxidation of methyl oleate.

Decomposition of Hydroperoxide: Homolytic cleavage of the O-O bond in the hydroperoxide, often catalyzed by transition metals or heat, to yield a methyl 10-alkoxyoctadec-8-enoate radical and a hydroxyl radical.

R-OOH → R-O• + •OH

Hydrogen Abstraction: The alkoxy radical (R-O•) abstracts a hydrogen atom from a suitable donor molecule (R'-H), such as another fatty acid molecule, to form the stable hydroxy fatty acid, this compound.

R-O• + R'-H → R-OH + R'•

This mechanistic pathway highlights the dual role of hydroperoxides as both primary oxidation products and as precursors to a diverse range of secondary oxidation products, including the stable hydroxy fatty acids that can accumulate in oxidized oils.

Advanced Analytical Approaches for the Characterization and Quantification of Methyl 10 Hydroxyoctadec 8 Enoate

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Methyl 10-hydroxyoctadec-8-enoate. marinelipids.cathepharmajournal.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thepharmajournal.com

Sample Preparation and Derivatization Strategies (e.g., Trimethylsilyl (B98337) Ethers)

Due to the presence of a polar hydroxyl group, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and thermal degradation. To overcome this, derivatization is a crucial sample preparation step. The most common strategy involves converting the hydroxyl group into a less polar and more volatile derivative.

Trimethylsilyl (TMS) Ethers: Silylation, the replacement of an active hydrogen with a silyl (B83357) group, is a widely employed derivatization technique. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl group of this compound into a trimethylsilyl ether. gcms.czsemanticscholar.org This process reduces the polarity of the molecule and minimizes hydrogen bonding, resulting in a more volatile and thermally stable compound suitable for GC analysis. gcms.cz The formation of TMS ethers provides characteristic ions in the mass spectrum that help pinpoint the original location of the hydroxyl group. marinelipids.ca

Other derivatization methods include the use of pentafluorobenzyl (PFB) esters in combination with TMS ethers, which can enhance sensitivity, particularly for electron capture detection. nih.govacs.org While trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) is a convenient reagent for preparing fatty acid methyl esters (FAMEs), it can also convert hydroxyl groups into O-methyl ether derivatives, which might interfere with the analysis. nih.gov

Elucidation of Fragmentation Patterns for Isomer Identification

Electron ionization (EI) is a common ionization technique used in GC-MS. nih.gov When the derivatized this compound molecule is subjected to EI, it fragments in a predictable manner, producing a unique mass spectrum that serves as a chemical fingerprint.

The fragmentation patterns of the TMS ether of this compound are crucial for its identification and for distinguishing it from its isomers. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the oxygen of the trimethylsilyloxy group, is a dominant fragmentation pathway. libretexts.org This cleavage results in characteristic fragment ions that are indicative of the position of the original hydroxyl group.

For instance, in the mass spectrum of the TMS derivative of a hydroxyoctadecenoate, the presence of specific fragment ions can help locate the position of the double bond relative to the hydroxyl group. nih.govacs.org The relative abundance of these fragment ions provides valuable structural information. nih.govacs.org For example, the mass spectrum of the trimethylsilyl derivative of methyl (E)-11-hydroxy-9-octadecenoate shows a characteristic fragment ion at m/z 285, while the derivatives of (E)-10-hydroxy-8-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid exhibit key fragment ions at m/z 271 and 227. researchgate.net

Quantitative Method Development and Validation

For quantitative analysis of this compound, a robust GC-MS method must be developed and validated. This involves optimizing chromatographic conditions to achieve good separation from other components in the sample matrix. marinelipids.cajddtonline.info

Method validation typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recovery). mdpi.com A calibration curve is constructed using standard solutions of the analyte at known concentrations. The response of the detector is plotted against the concentration, and the linearity of this relationship is evaluated. mdpi.com LOD and LOQ are determined to establish the sensitivity of the method. mdpi.com Precision is assessed by analyzing replicate samples, while accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. mdpi.com The use of an internal standard is often employed to improve the accuracy and reproducibility of the quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS for the analysis of this compound. It is particularly useful for analyzing thermally labile compounds or for preparative scale separations.

In HPLC, the separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water.

Detection in HPLC can be achieved using various detectors. A UV detector can be used if the compound possesses a chromophore. While an isolated double bond has a weak UV absorbance, conjugated systems exhibit stronger absorption. For non-chromophoric compounds, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed. LC-MS, in particular, provides both separation and structural information, making it a powerful tool for the analysis of complex lipid mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of structural information. aocs.org For this compound, characteristic signals would be expected for:

Olefinic protons (-CH=CH-): Typically resonating in the region of 5.2-6.4 ppm. nih.gov

Proton on the carbon bearing the hydroxyl group (-CH-OH): The chemical shift of this proton would be around 3.6-4.5 ppm. aocs.org

Methyl ester protons (-OCH₃): A sharp singlet around 3.7 ppm. aocs.org

Allylic protons (-CH₂-CH=CH-): Resonating around 2.0-2.3 ppm. nih.gov

Methylene (B1212753) protons adjacent to the ester group (-CH₂-COOCH₃): A triplet around 2.3 ppm. aocs.org

Aliphatic methylene protons (-(CH₂)n-): A broad multiplet in the region of 1.2-1.6 ppm. aocs.org

Terminal methyl protons (-CH₃): A triplet around 0.9 ppm. aocs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum would confirm the presence of the carbonyl carbon of the ester, the olefinic carbons, the carbon bearing the hydroxyl group, and the various aliphatic carbons. magritek.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. magritek.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govnih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Key FTIR Absorption Bands for this compound:

O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹. mdpi.com

C-H stretch (alkene, =C-H): A band around 3000-3100 cm⁻¹. nih.gov

C-H stretch (alkane, -C-H): Bands in the region of 2850-3000 cm⁻¹. nih.gov

C=O stretch (ester): A strong, sharp band around 1740 cm⁻¹. researchgate.net

C=C stretch (alkene): A band around 1640-1680 cm⁻¹. researchgate.net

C-O stretch (ester and hydroxyl): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹. mdpi.com

Investigational Biological Roles and Biochemical Transformations of Methyl 10 Hydroxyoctadec 8 Enoate and Analogs

Enzymatic Modification and Metabolic Intermediates

The transformation of fatty acids by microbial enzymes is a key area of research for producing novel and valuable compounds. Methyl 10-hydroxyoctadec-8-enoate is one such compound, primarily derived from the bioconversion of oleic acid.

The generation of 10-hydroxy-8(E)-octadecenoic acid (HOD), the precursor acid to this compound, is a notable example of microbial fatty acid transformation. Several strains of the bacterium Pseudomonas aeruginosa have been shown to effectively convert oleic acid into HOD. nih.gov The biotransformation process involves a series of enzymatic reactions.

The pathway is initiated by a lipoxygenase enzyme, which is cell-bound and located in the periplasmic space of the bacterium. nih.gov This enzyme catalyzes the oxidation of oleic acid to an intermediate, (E)-10-hydroperoxy-8-octadecenoic acid (HPOD). nih.govresearchgate.net This hydroperoxide is then subsequently reduced to the more stable (E)-10-hydroxy-8-octadecenoic acid (HOD). researchgate.net Studies have shown that under specific conditions, such as a temperature of 26°C and a pH of 7.0, certain strains of P. aeruginosa can achieve high yields of HOD. nih.gov

Furthermore, some microbial systems, like lyophilized cells of Pseudomonas sp. 42A2, can further metabolize HOD to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). researchgate.net However, by optimizing reaction conditions, the production can be steered towards maximizing the yield of HOD. researchgate.net The bioconversion of oleic acid to HOD is not limited to Pseudomonas species; other microorganisms, including Saccharomyces cerevisiae (baker's yeast), can convert oleic acid to 10-hydroxyoctadecanoic acid. nih.gov Additionally, bacteria like Micrococcus luteus can hydrate (B1144303) oleic acid to 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. mdpi.com

MicroorganismSubstrateKey Enzyme(s)Primary Product(s)Intermediate(s)
Pseudomonas aeruginosaOleic AcidLipoxygenase10-hydroxy-8(E)-octadecenoic acid (HOD)(E)-10-hydroperoxy-8-octadecenoic acid (HPOD)
Pseudomonas sp. 42A2Oleic AcidLipoxygenase(E)-10-hydroxy-8-octadecenoic acid, (E)-7,10-dihydroxy-8-octadecenoic acid(E)-10-hydroperoxy-8-octadecenoic acid
Saccharomyces cerevisiaeOleic AcidNot specified10-hydroxyoctadecanoic acidNot specified
Micrococcus luteusOleic AcidOleate (B1233923) hydratase, Alcohol dehydrogenase10-ketostearic acid, γ-dodecalactone10-hydroxystearic acid, 4-ketolauric acid

Fatty acids and their derivatives, known as oxylipins, are integral components of cellular signaling pathways in various organisms, including plants and mammals. In plants, octadecanoic acid-derived compounds are key signaling molecules that regulate defense mechanisms against pathogens and herbivores. nih.gov These molecules are part of a complex signaling cascade that can lead to the production of protective secondary metabolites. nih.gov While direct research on the signaling role of this compound is limited, its structural similarity to other known signaling oxylipins suggests it may have a role in such pathways.

In mammalian systems, C18 hydroxy fatty acids are formed during lipid peroxidation and can serve as biomarkers for oxidative stress. nih.gov The formation of these compounds indicates the presence of reactive oxygen species and can be associated with various physiological and pathological processes. The specific position of the hydroxyl group on the fatty acid chain can influence its biological activity and the signaling pathways it may modulate. For instance, in mammalian epidermis, C18 hydroxy fatty acids are involved in forming the skin's water permeability barrier through covalent binding to ceramides. nih.gov

Investigational Biological Effects of Synthesized Derivatives

The synthesis of derivatives of naturally occurring fatty acids is a common strategy to enhance their biological activity and explore their therapeutic potential.

A growing body of research indicates that various fatty acid derivatives possess cytotoxic effects against cancer cells. Unsaturated C18 fatty acids have been shown to inhibit the growth of mouse myeloma cells in culture. nih.gov Microbial transformation of oleic acid can also yield metabolites with notable anticancer activity. For example, an extract from the biotransformation of oleic acid by Alternaria alternata exhibited significant anticancer activity against the A549 human lung carcinoma cell line, with an IC50 value of 62.5 µg/ml. researchgate.net

Studies on synthesized derivatives of other fatty acids have also shown promising results. For instance, certain amide derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) have demonstrated potent cytotoxic effects on MCF-7 breast cancer cells, with some compounds exhibiting EC50 values as low as 15.96 µM. brieflands.com Similarly, some synthesized cinnamaldehyde-based chalcone (B49325) derivatives have shown inhibitory effects against Caco-2 colon cancer cells, with one compound displaying an IC50 value of 32.19 µM. nih.gov While specific studies on this compound derivatives are not widely reported, the general anticancer potential of modified fatty acids suggests this is a promising area for future research. nih.gov

Compound/ExtractCancer Cell LineActivity (IC50/EC50)Reference
Extract from Alternaria alternata biotransformation of oleic acidA549 (Human Lung Carcinoma)62.5 µg/ml researchgate.net
Docosahexaenoic acid (DHA) derivative (D3)MCF-7 (Breast Adenocarcinoma)15.96 ± 2.89 µM brieflands.com
Linoleic acid (LA) derivative (L7)MCF-7 (Breast Adenocarcinoma)19.2 ± 2.93 µM brieflands.com
Cinnamaldehyde-based chalcone derivative (3e)Caco-2 (Colon Cancer)32.19 ± 3.92 µM nih.gov
cis-C18:3 ω6 and cis-C18:3 ω3 fatty acidsSP210 (Mouse Myeloma)15 µg/ml nih.gov

The effect of fatty acids on plant growth, known as phytotoxicity, is an area of active investigation. Some hydroxy fatty acids have been shown to protect plants against microbial infections. researchgate.net However, at certain concentrations, fatty acids and their derivatives can exhibit phytotoxic effects, inhibiting seed germination and plant growth. The specific effects can vary depending on the plant species and the chemical structure of the fatty acid. While direct studies on the phytotoxicity of this compound are limited, research on related compounds provides some insights. For instance, some herbal extracts containing various fatty acids have been shown to inhibit the germination and growth of certain plants.

Fatty acids and their derivatives are known to possess a broad spectrum of antimicrobial and insecticidal activities. For example, 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), a related dihydroxy fatty acid, has demonstrated strong antibacterial activity against a range of plant pathogenic bacteria, with minimum inhibitory concentration (MIC) values between 125-1000 µg/ml. nih.gov C18 trihydroxy fatty acids are also recognized for their antifungal properties. rsc.org

In terms of insecticidal properties, fatty acids such as oleic and linoleic acid have shown activity against various insect pests. researchgate.net These compounds can act as feeding deterrents and may affect the neurological system of insects. researchgate.net The insecticidal effects of fatty acids are often attributed to their ability to disrupt cell membranes and interfere with metabolic processes.

Applications of Methyl 10 Hydroxyoctadec 8 Enoate in Chemical and Biotechnological Research

Development as a Bio-based Chemical Feedstock and Intermediate for Novel Materials

The pursuit of sustainable alternatives to petroleum-based polymers has intensified research into monomers derived from renewable resources like vegetable oils. acs.orgnih.gov Fatty acids and their derivatives are considered promising candidates for creating innovative bio-based polymers due to their ready availability and low toxicity. acs.orgnih.govacs.org Methyl 10-hydroxyoctadec-8-enoate, with its reactive hydroxyl and ester functionalities, is positioned as a potential building block for various polymeric materials.

The hydroxyl group can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters. Furthermore, the ester group can undergo transesterification with diols to also yield polyesters. This reactivity is foundational to the synthesis of a wide array of polymers. For instance, research on other hydroxy fatty acids has demonstrated their successful polymerization to create bioplastics with a range of physicomechanical properties. acs.org The presence of the double bond in this compound offers an additional site for chemical modification or polymerization, potentially leading to cross-linked or functionalized polymers with unique characteristics.

While the current body of literature primarily focuses on condensation or oxypolymerization of fatty acid-based monomers, the potential for radical polymerization of derivatives of this compound also exists. acs.orgnih.govacs.org The development of polymers from fatty acid-based monomers through methods like Michael addition is also an area of active research, offering pathways to materials with diverse properties under mild reaction conditions. mdpi.com Although specific polymers derived directly from this compound are not yet widely commercialized, its structural features make it a strong candidate for future research in sustainable materials. The epoxidation of the double bond in similar fatty acid methyl esters is a known route to produce bio-based epoxy resins, suggesting another potential application. mdpi.commdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

Reactive GroupPotential Co-reactantResulting Polymer Type
Hydroxyl (-OH)Dicarboxylic AcidPolyester
Methyl Ester (-COOCH₃)DiolPolyester
Double Bond (C=C)Other vinyl monomersFunctionalized Polyolefin

Utility as a Reference Standard in Lipidomics and Analytical Chemistry

In the field of lipidomics and analytical chemistry, the accurate identification and quantification of fatty acid metabolites are crucial. Fatty acid methyl esters (FAMEs) are frequently used as reference standards for these analytical procedures, particularly in gas chromatography (GC) and mass spectrometry (MS). nih.gov These standards are essential for the calibration and validation of analytical methods.

This compound serves as a specific reference standard for the identification of hydroxy fatty acids derived from the biotransformation of oleic acid. The analysis of FAMEs is a classical method for determining the fatty acid composition of various biological and commercial samples, including oils and fats. nih.gov The presence of a hydroxyl group introduces a specific fragmentation pattern in mass spectrometry, which aids in the structural elucidation of unknown lipids. The use of well-characterized FAME standards, including those for hydroxy fatty acids, ensures the reliability and reproducibility of analytical data in lipid research.

Table 2: Analytical Techniques Utilizing this compound as a Reference Standard

Analytical TechniquePurpose
Gas Chromatography (GC)Separation and quantification of volatile compounds.
Mass Spectrometry (MS)Identification and structural elucidation based on mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile or thermally labile compounds.

Research into Sustainable Production of Specialty Chemicals

The microbial conversion of abundant fatty acids like oleic acid into higher-value specialty chemicals is a key area of biotechnological research. nih.govnih.gov This approach offers a sustainable alternative to conventional chemical synthesis. Research has demonstrated that various microorganisms can transform oleic acid into a range of valuable C9 chemicals through enzymatic reactions. livescience.io

One such transformation is the hydration of the double bond in oleic acid, followed by oxidation, which can lead to the formation of hydroxy and keto fatty acids. Specifically, the production of 10-hydroxystearic acid from oleic acid is a known microbial biotransformation pathway. nih.gov Subsequent esterification of the carboxylic acid group yields the corresponding methyl ester, this compound.

Further enzymatic modifications of this molecule could lead to a variety of other specialty chemicals. For instance, the hydroxyl group could be oxidized to a ketone, or the double bond could be cleaved to produce shorter-chain dicarboxylic acids or other functionalized molecules. The development of engineered microorganisms with tailored enzymatic pathways holds the potential to produce a diverse portfolio of industrially relevant chemicals from renewable fatty acid feedstocks like oleic acid. livescience.io

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.